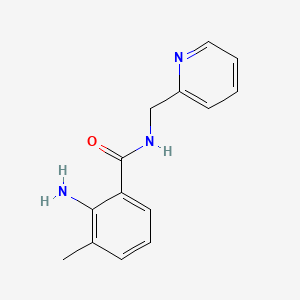![molecular formula C10H17NO B14890341 3-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B14890341.png)
3-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopropyl-8-azabicyclo[321]octan-3-ol is a bicyclic compound that features a cyclopropyl group and an azabicyclo octane structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the cyclopropyl and azabicyclo[3.2.1]octane moieties.
Cyclization: The cyclopropyl group is introduced through a cyclization reaction, often using cyclopropylamine as a starting material.
Hydrogenation: The intermediate compounds undergo hydrogenation in the presence of a catalyst, such as palladium on carbon, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce various alcohols .
Aplicaciones Científicas De Investigación
3-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-ol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate and its biological activity.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: Researchers investigate its effects on biological systems, including its potential as a ligand for receptors.
Mecanismo De Acción
The mechanism of action of 3-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-ol involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
- 8-propyl-8-azabicyclo[3.2.1]octan-3-ol
- 8-Oxa-3-azabicyclo[3.2.1]octane
- 8-oxa-3-azabicyclo[3.2.1]octane hydrochloride
Uniqueness
3-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-ol is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new synthetic methodologies .
Propiedades
Fórmula molecular |
C10H17NO |
|---|---|
Peso molecular |
167.25 g/mol |
Nombre IUPAC |
3-cyclopropyl-8-azabicyclo[3.2.1]octan-3-ol |
InChI |
InChI=1S/C10H17NO/c12-10(7-1-2-7)5-8-3-4-9(6-10)11-8/h7-9,11-12H,1-6H2 |
Clave InChI |
LIZCTXLZHBVKOL-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2(CC3CCC(C2)N3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


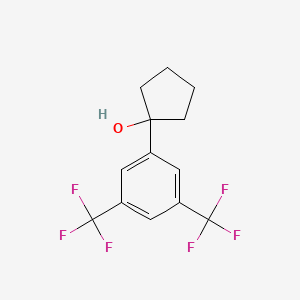
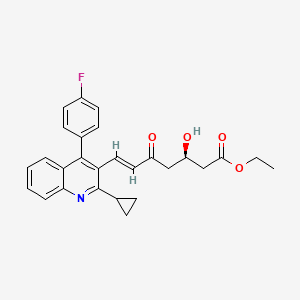
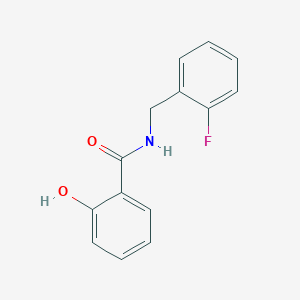
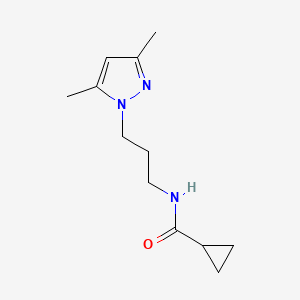
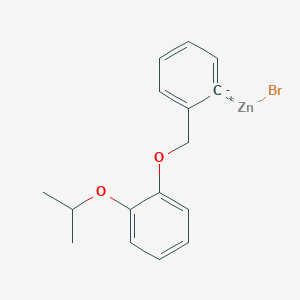
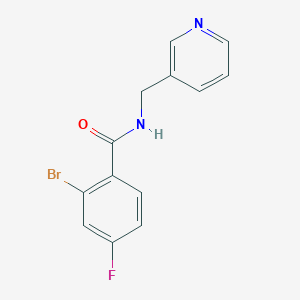
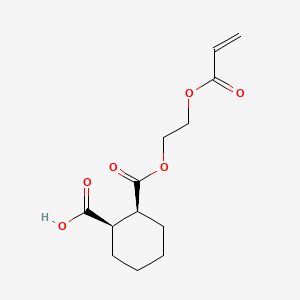
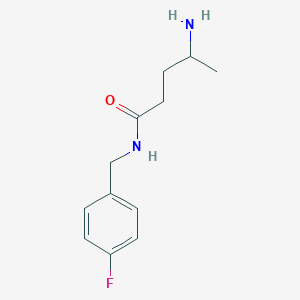
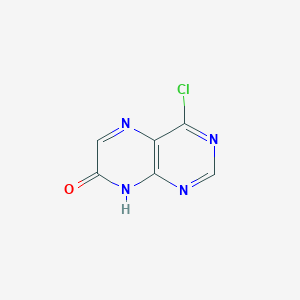


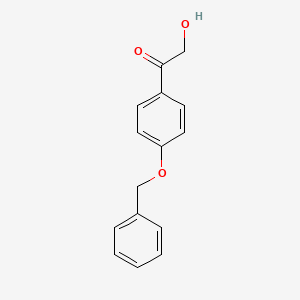
![9-bromo-3H-benzo[e]indazole](/img/structure/B14890348.png)
